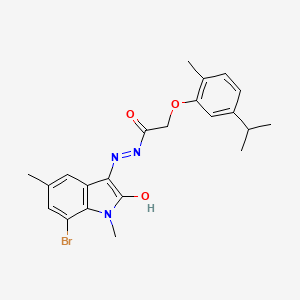![molecular formula C19H22BrN5O B6078102 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6078102.png)
4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPP belongs to the pyrimidine class of compounds and has been studied extensively for its biological activity.
Mechanism of Action
The mechanism of action of 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is complex and involves multiple pathways. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. It has also been shown to modulate the activity of ion channels and receptors. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to activate the cAMP/PKA signaling pathway, which plays a crucial role in many physiological processes.
Biochemical and Physiological Effects:
4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has also been shown to modulate the activity of various neurotransmitters and hormones, including dopamine, serotonin, and cortisol. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor effects.
Advantages and Limitations for Lab Experiments
4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has several advantages for lab experiments. It has a high purity and yield, which makes it easy to work with. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is stable and can be stored for long periods without degradation. However, 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has some limitations for lab experiments. It is expensive to synthesize, which can limit its use in large-scale experiments. 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the optimization of 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine for specific therapeutic applications. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine and its potential side effects. Finally, more research is needed to explore the potential of 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine as a therapeutic agent in various diseases.
Synthesis Methods
4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine can be synthesized using a multi-step procedure that involves the reaction of 2-bromobenzoyl chloride with piperazine to form 4-(2-bromobenzoyl)-1-piperazine. This intermediate compound is then reacted with 1-pyrrolidinecarboxaldehyde to form the final product, 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine. The synthesis of 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been optimized and can be achieved with high yield and purity.
Scientific Research Applications
4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has shown promising results as an inhibitor of tumor growth and progression. It has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. In neurological disorder research, 4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
(2-bromophenyl)-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O/c20-16-6-2-1-5-15(16)19(26)25-11-9-24(10-12-25)18-13-17(21-14-22-18)23-7-3-4-8-23/h1-2,5-6,13-14H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCRQSZOXMTIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6078024.png)
![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6078028.png)
![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine dihydrobromide](/img/structure/B6078045.png)
![4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6078046.png)

![ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B6078070.png)
![2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B6078078.png)
![ethyl 4-[(2-fluorophenyl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B6078092.png)
![ethyl 2-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6078094.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6078097.png)
![N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B6078098.png)
![3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6078100.png)
![ethyl 3-(3-chlorobenzyl)-1-([1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetyl)-3-piperidinecarboxylate](/img/structure/B6078117.png)
![N~3~,N~3~-diethyl-N~1~-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-beta-alaninamide](/img/structure/B6078139.png)